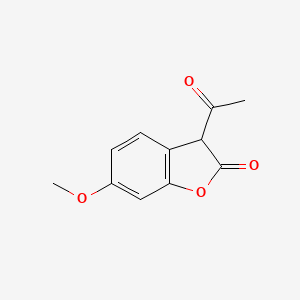

3-Acetyl-6-methoxybenzofuran-2(3H)-one

CAS No.:

Cat. No.: VC18307565

Molecular Formula: C11H10O4

Molecular Weight: 206.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H10O4 |

|---|---|

| Molecular Weight | 206.19 g/mol |

| IUPAC Name | 3-acetyl-6-methoxy-3H-1-benzofuran-2-one |

| Standard InChI | InChI=1S/C11H10O4/c1-6(12)10-8-4-3-7(14-2)5-9(8)15-11(10)13/h3-5,10H,1-2H3 |

| Standard InChI Key | PBZZRJNYRKPSBC-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1C2=C(C=C(C=C2)OC)OC1=O |

Introduction

Structural Elucidation and Molecular Properties

The molecular architecture of 3-acetyl-6-methoxybenzofuran-2(3H)-one is defined by its bicyclic benzofuran core, which adopts a planar conformation due to π-electron delocalization across the fused rings. The ketone group at position 2 introduces electron-withdrawing effects, while the methoxy group at position 6 donates electron density through resonance, creating a polarized electronic environment. The acetyl substituent at position 3 further enhances the compound’s lipophilicity, influencing its solubility and membrane permeability.

Key structural features:

-

Benzofuran core: Provides a rigid scaffold for functional group attachment.

-

2(3H)-one moiety: A ketone group that may participate in hydrogen bonding or serve as a reactive site for derivatization.

-

3-Acetyl group: Enhances metabolic stability and modulates interactions with hydrophobic binding pockets.

-

6-Methoxy group: Improves aqueous solubility compared to non-polar analogs .

Computational studies on similar benzofuran derivatives suggest that the methoxy and acetyl groups induce steric hindrance, potentially affecting molecular recognition in biological systems .

Synthetic Methodologies and Reaction Pathways

While no explicit synthesis of 3-acetyl-6-methoxybenzofuran-2(3H)-one is documented, analogous compounds provide a blueprint for its preparation. The synthesis typically involves cyclization of substituted phenols with α-haloketones, followed by functionalization via acetylation and methoxylation.

Cyclization of 2-Hydroxy-4-methoxybenzaldehyde

A reported route to 2-acetylbenzofurans involves reacting 2-hydroxy-4-methoxybenzaldehyde with chloroacetone in the presence of a base such as K₂CO₃. This Ullmann-type condensation facilitates the formation of the benzofuran ring, with subsequent acetylation introducing the 3-acetyl group .

Bromination and Functional Group Interconversion

Bromination strategies, as described for halogenated benzofurans, could be adapted to introduce substituents at specific positions. For instance, bromine in acetic acid selectively substitutes hydrogen atoms ortho to electron-donating groups like methoxy, enabling precise functionalization .

Physicochemical Characterization

The compound’s physicochemical properties are inferred from structurally related benzofurans:

The methoxy group at position 6 reduces log P compared to non-polar analogs, enhancing compatibility with aqueous biological matrices .

Biological Activity and Mechanistic Insights

Benzofuran derivatives exhibit diverse pharmacological activities, as evidenced by studies on analogs:

Vasorelaxant Effects

Benzofuran–morpholinomethyl–pyrazoline hybrids (e.g., 5a, IC₅₀ = 0.4171 mM) showed superior vasodilatory activity to prazocin (IC₅₀ = 0.487 mM) in rat aortic rings . The methoxy and acetyl groups in 3-acetyl-6-methoxybenzofuran-2(3H)-one may enhance nitric oxide release or calcium channel blockade, warranting further investigation.

Structure-Activity Relationship (SAR) Analysis

Key SAR trends for benzofurans include:

-

Electron-donating groups (e.g., methoxy): Improve solubility and target affinity .

-

Halogenation (e.g., bromine): Increases cytotoxicity but may reduce metabolic stability .

-

Acetyl substituents: Enhance lipophilicity and membrane penetration .

For 3-acetyl-6-methoxybenzofuran-2(3H)-one, the juxtaposition of electron-donating (methoxy) and withdrawing (ketone) groups creates a balanced pharmacophore, potentially optimizing both bioavailability and target engagement.

Toxicological and Pharmacokinetic Considerations

While toxicity data for this specific compound are unavailable, related benzofurans exhibit moderate hepatic clearance and cytochrome P450-mediated metabolism. The presence of the methoxy group may reduce hepatotoxicity compared to halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume